![molecular formula C12H18O2 B2427316 [3-(2,2-Dimethylpropoxy)phenyl]methanol CAS No. 444922-27-4](/img/structure/B2427316.png)

[3-(2,2-Dimethylpropoxy)phenyl]methanol

Overview

Description

Scientific Research Applications

- Y-700 is a newly synthesized inhibitor of xanthine oxidase, an enzyme involved in the conversion of hypoxanthine and xanthine to uric acid. Overproduction of urate can lead to gout. By inhibiting xanthine oxidase, Y-700 helps reduce urate production and may have therapeutic implications for gout management .

- In a study using 1,2-dimethylhydrazine-treated mice, Y-700 suppressed the development of colonic aberrant crypt foci (precursor lesions of colon cancer) and cell proliferation. This suggests that Y-700 could be a useful agent for preventing colon tumorigenesis. Xanthine oxidase inhibition plays a crucial role in this context .

- Y-700’s impact on xanthine oxidase activity may indirectly affect ROS levels. ROS are implicated in various diseases, including cancer. By inhibiting xanthine oxidase, Y-700 might help regulate ROS production .

- Similar to allopurinol and oxypurinol, Y-700 exhibits hydroxyl radical scavenging properties. These radicals contribute to tissue injury, and Y-700’s scavenging ability could have protective effects .

- A related xanthine oxidase inhibitor, 1’-acetoxychavicol acetate, has shown chemopreventive effects in rat colon carcinogenesis. Y-700’s inhibition of xanthine oxidase may have similar benefits .

- Y-700’s mechanism of action aligns with other compounds like quercetin, rutin, and theaflavin-3,3’-digallate. These natural compounds also inhibit xanthine oxidase and modulate ROS levels, potentially contributing to health benefits .

Xanthine Oxidase Inhibition

Colon Cancer Prevention

Reactive Oxygen Species (ROS) Modulation

Hydroxyl Radical Scavenging

Chemoprevention in Rat Colon Carcinogenesis

Other Flavonoids and Polyphenols

Mechanism of Action

Target of Action

The primary target of [3-(2,2-Dimethylpropoxy)phenyl]methanol is xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

[3-(2,2-Dimethylpropoxy)phenyl]methanol interacts with its target, xanthine oxidase, by inhibiting its activity . This inhibition prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the production of uric acid .

Biochemical Pathways

The inhibition of xanthine oxidase by [3-(2,2-Dimethylpropoxy)phenyl]methanol affects the purine metabolism pathway . This results in a decrease in the production of uric acid, a byproduct of this pathway . The reduction of uric acid levels can help in the management of conditions like gout and kidney stones, which are associated with high levels of uric acid .

Pharmacokinetics

As a xanthine oxidase inhibitor, it is expected to be well-absorbed and distributed throughout the body, particularly to areas where xanthine oxidase is present .

Result of Action

The inhibition of xanthine oxidase by [3-(2,2-Dimethylpropoxy)phenyl]methanol leads to a decrease in the production of uric acid . This can result in the suppression of the development of colonic aberrant crypt foci, precursor lesions of colon cancer, and cell proliferation . Therefore, it may have potential therapeutic applications in the prevention of colon tumorigenesis .

properties

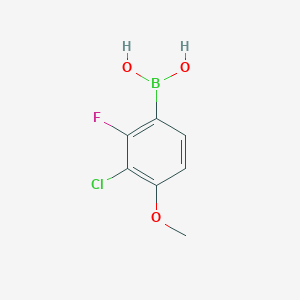

IUPAC Name |

[3-(2,2-dimethylpropoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-12(2,3)9-14-11-6-4-5-10(7-11)8-13/h4-7,13H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGDRRKXELMCDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=CC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2,2-Dimethylpropoxy)phenyl]methanol | |

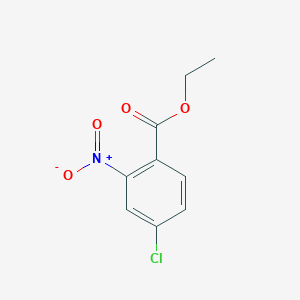

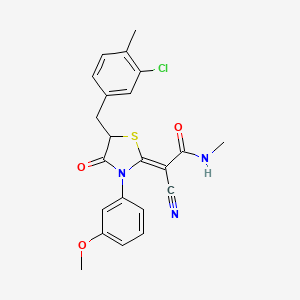

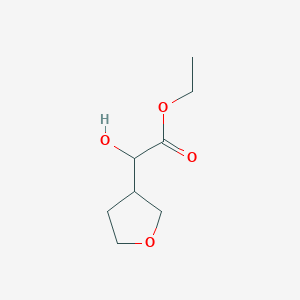

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B2427234.png)

![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-nitrobenzenesulfonamide](/img/structure/B2427246.png)

methanone](/img/structure/B2427250.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2427253.png)

![N-Cyclobutyloxy-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2427254.png)